molecular formula C11H15N3S B13623701 3-Isopropyl-1-methyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine

3-Isopropyl-1-methyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13623701
M. Wt: 221.32 g/mol
InChI Key: QDZWJDRXYVMTMP-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS: 1248178-23-5) is a pyrazole-based heterocyclic compound featuring a thiophene substituent at the 4-position and an isopropyl group at the 3-position of the pyrazole core (Figure 1).

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-4-thiophen-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H15N3S/c1-7(2)10-9(8-5-4-6-15-8)11(12)14(3)13-10/h4-7H,12H2,1-3H3

InChI Key

QDZWJDRXYVMTMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1C2=CC=CS2)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-5-amine derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with key analogs:

Substituent Variations at the Pyrazole Core

Table 1: Structural and Functional Comparison of Pyrazole-5-amine Derivatives
Compound Name Substituents (Position) Key Features & Activity Reference
Target Compound 3-Isopropyl, 4-(thiophen-2-yl), N1-Me Discontinued; structural scaffold for inhibitors
3-(Thiophen-2-yl)-1H-pyrazol-5-amine (MK51) 3-(Thiophen-2-yl), unsubstituted N1 Simpler structure; used in kinase inhibitor studies
3-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine 3-Cyclopropyl, 1-(2-fluorophenyl) Fluorine enhances bioavailability; explored in CNS targets
3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine 3-Me, N1-(thiazole-phenyl) Thiazole substituent improves binding to ATP pockets
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine 4-Me, N1-(methylthiophene) Methylthiophene enhances lipophilicity
Key Observations :

Substituent Effects on Bioactivity: The isopropyl group in the target compound may confer better target selectivity than smaller substituents (e.g., methyl or cyclopropyl) due to steric hindrance . Thiophene vs.

Pharmacokinetic Considerations :

  • N1-Methylation (target compound) reduces oxidative metabolism compared to unsubstituted analogs like MK51 .
  • Fluorine substituents (e.g., in ) improve blood-brain barrier penetration, a feature absent in the target compound .

Physicochemical Properties

Table 2: Molecular Properties
Compound Name Molecular Formula Molecular Weight LogP* Solubility (Predicted)
Target Compound C₁₁H₁₅N₃S 221.32 g/mol 2.8 Low (hydrophobic)
MK51 C₇H₇N₃S 165.21 g/mol 1.9 Moderate
3-Cyclopropyl-1-(2-fluorophenyl)-... C₁₂H₁₃FN₄ 232.26 g/mol 3.1 Low

*Calculated using fragment-based methods.

  • The target compound’s higher LogP (2.8 vs.

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